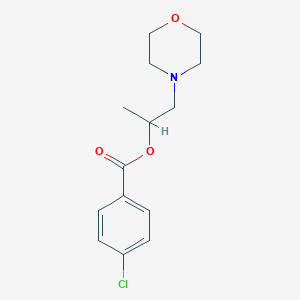
1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate, also known as MPBC, is a chemical compound with potential applications in scientific research. It is a derivative of benzoic acid and has a morpholine ring attached to it, making it a unique compound with interesting properties.
Wirkmechanismus
The mechanism of action of 1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and ultimately, apoptosis. This compound has also been shown to interact with estrogen receptors, which could explain its potential as a SERM.
Biochemical and physiological effects:
This compound has been shown to have a cytotoxic effect on cancer cells, inducing apoptosis and inhibiting cell proliferation. It has also been shown to have an anti-angiogenic effect, which could contribute to its antitumor activity. In addition, this compound has been shown to have estrogenic activity, which could have implications in the treatment of estrogen-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, its cytotoxicity and potential estrogenic activity could also be limitations, requiring careful handling and monitoring in experiments.
Zukünftige Richtungen
There are several potential future directions for the research of 1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate. One direction could be the development of more potent derivatives with improved antitumor activity and selectivity. Another direction could be the investigation of its potential as a SERM and its implications in the treatment of estrogen-related diseases. Additionally, the study of its mechanism of action and interaction with tubulin and estrogen receptors could provide valuable insights into cancer biology and drug development.
Synthesemethoden
The synthesis of 1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate involves the reaction of 4-chlorobenzoic acid with 1-(morpholin-4-yl)propan-2-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under mild conditions and yields this compound as a white solid with a high purity.
Wissenschaftliche Forschungsanwendungen
1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been investigated for its potential as a selective estrogen receptor modulator (SERM), which could have implications in the treatment of breast cancer and other estrogen-related diseases.
Eigenschaften
Molekularformel |
C14H18ClNO3 |
|---|---|
Molekulargewicht |
283.75 g/mol |
IUPAC-Name |
1-morpholin-4-ylpropan-2-yl 4-chlorobenzoate |
InChI |
InChI=1S/C14H18ClNO3/c1-11(10-16-6-8-18-9-7-16)19-14(17)12-2-4-13(15)5-3-12/h2-5,11H,6-10H2,1H3 |
InChI-Schlüssel |
NQOSQVGSLQQAQS-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)



![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)






